molecular formula C11H11N3O B1496713 2-amino-6-benzylpyrimidin-4(1H)-one CAS No. 717-88-4

2-amino-6-benzylpyrimidin-4(1H)-one

Cat. No. B1496713
CAS RN: 717-88-4
M. Wt: 201.22 g/mol
InChI Key: ICVOELCHCKJETJ-UHFFFAOYSA-N
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Description

“2-amino-6-benzylpyrimidin-4(1H)-one” is a chemical compound . It is a heterocycle that incorporates a pyrimidopyrimidine scaffold . This class of compounds has aroused great interest from researchers in the field of medical chemistry because of their privileged biological activities .


Synthesis Analysis

The synthetic routes to obtain substituted pyrimidopyrimidines, pyrimido[1,6-a]pyrimidin-diones, pyrimidoquinazolines, tricyclic, tetracyclic, and binary systems have been discussed . The reactivity of the substituents attached to the pyrimidopyrimidine skeleton, including thione and amide groups, nucleophilic substitutions, condensations, ring transformations, and coordination chemistry, has also been explored .


Molecular Structure Analysis

The pyrimidopyrimidines of this class comprise 4H-pyrimido[1,6-a]pyrimidine, 6H-pyrimido [1,6-a]-pyrimidine, and 1H-pyrimido[1,6-c]pyrimidine and their fused benzene derivatives .


Chemical Reactions Analysis

The design of biologically active compounds based on isocytosine and its derivatives has developed in several priority directions, including the development of antiviral and antileukemic agents .


Physical And Chemical Properties Analysis

The molecular formula of “2-amino-6-benzylpyrimidin-4(1H)-one” is C11H11N3O and its molecular weight is 201.22 g/mol .

Scientific Research Applications

Synthesis and Biological Activity

The compound 2-amino-6-benzylpyrimidin-4(1H)-one is utilized in the synthesis of various analogues with significant biological activities. For instance, derivatives such as substituted benzylidene acetophenone and 2-amino-4,6-substituted diphenylpyrimidine have been synthesized and evaluated for their anti-inflammatory and antimicrobial properties. Some of these compounds exhibited notable anti-inflammatory activity, comparable to standard drugs like indomethacin, and significant antimicrobial activity against both gram-positive and gram-negative bacteria (Kumar, Chauhan, & Drabu, 2011).

Hydrogen Bonding and Molecular Structure

The compound and its derivatives are also studied for their hydrogen bonding capabilities and molecular structures, which are crucial for understanding their interaction mechanisms in biological systems. For example, the hydrogen bonding in related aminopyrimidine derivatives has been extensively analyzed to elucidate their molecular structures and interactions, providing insights into their potential biological applications (Glidewell, Low, Melguizo, & Quesada, 2003).

Antibacterial and Antifungal Properties

Further research into the synthesis and characterization of 2-amino-6-benzylpyrimidin-4(1H)-one derivatives has revealed their potent antibacterial and antifungal activities. Studies demonstrate that some of these derivatives exhibit significant antibacterial activity against a range of gram-positive and gram-negative bacteria, as well as antifungal activity against various strains (Laxmi, Ravi, & Nath, 2019).

Molecular Interactions and Supramolecular Networks

The analysis of molecular interactions and the formation of supramolecular networks through non-covalent interactions, such as hydrogen bonding, are key areas of research. These studies provide valuable information on the compound's potential for forming stable complexes, which could be beneficial in drug development and other pharmaceutical applications (Ali et al., 2020).

Safety And Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) of "2-amino-6-benzylpyrimidin-4(1H)-one" .

Future Directions

The design of biologically active compounds based on isocytosine and its derivatives has developed in several priority directions, including the development of antiviral and antileukemic agents, drugs to combat hyperuricemia, neurodegenerative disorders, some forms of cancer, and anti-inflammatory and hormonal agents .

properties

IUPAC Name

2-amino-4-benzyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c12-11-13-9(7-10(15)14-11)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H3,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICVOELCHCKJETJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=O)NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20292369
Record name 2-Amino-6-benzylpyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20292369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-6-benzylpyrimidin-4(1H)-one

CAS RN

717-88-4
Record name 717-88-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82143
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Amino-6-benzylpyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20292369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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